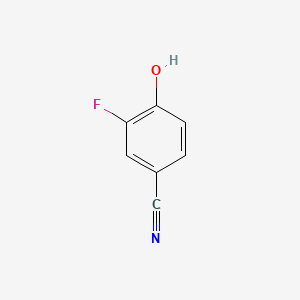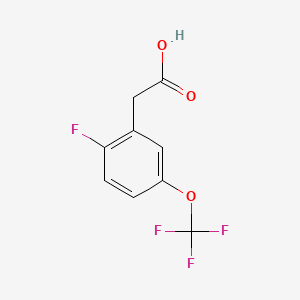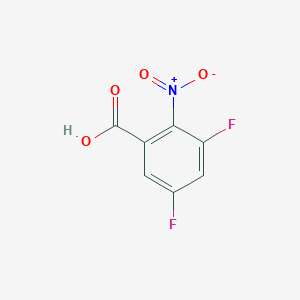![molecular formula C12H9BrF3NS B1304184 5-(Bromomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole CAS No. 439134-78-8](/img/structure/B1304184.png)
5-(Bromomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
Übersicht
Beschreibung
The compound "5-(Bromomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole" is a thiazole derivative, which is a class of heterocyclic compounds featuring a sulfur atom and a nitrogen atom in a five-membered ring. Thiazoles are known for their diverse range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of thiazole derivatives can be complex, involving multiple steps and reagents. For instance, the bromination of thiazoles is a common synthetic route to introduce bromomethyl groups, as seen in the preparation of 4-(Bromomethyl)-5-(dibromomethyl)thiazole, which was achieved by bromination of 4,5-dimethylthiazole with N-bromosuccinimide (NBS) in the presence of AIBN, leading to good yields . Similarly, bromination of methyl-substituted 1,2,5-thiadiazoles with NBS has been reported, indicating the versatility of bromination reactions in synthesizing brominated thiazole derivatives .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which can influence the electronic properties and reactivity of the molecule. For example, the crystal structure analysis of a related compound, 5-bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole, revealed various intermolecular interactions, such as Br...N and S...O contacts, which are crucial for the stability of the crystal structure . These interactions can be analyzed using techniques like Hirshfeld fingerprint plots and Quantum Theory of Atoms in Molecules (QTAIM) .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including cycloadditions, which are useful for constructing complex molecular architectures. The thiazole o-quinodimethane, generated from a brominated thiazole precursor, was trapped with dienophiles to form 6-substituted-4,5-dihydrobenzothiazoles and anthra[2,3-b]thiazole-4,5-diones, demonstrating the reactivity of thiazole intermediates in cycloaddition reactions . Additionally, the reaction of N-(5-chloropyridin-2-yl)-N'N'-dialkylthioureas with phenacyl bromides yielded trisubstituted thiazoles, showcasing another synthetic route to thiazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. For instance, the presence of substituents like the trifluoromethyl group can affect the compound's lipophilicity and electronic distribution, potentially impacting its biological activity. The spectroscopic and theoretical studies of related compounds, such as 2-methylamino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole, have shown that molecular aggregation can induce fluorescence effects, which are important for understanding the photophysical properties of these molecules .
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Thiazole and its derivatives are pivotal in the synthesis of heterocyclic compounds. These derivatives are valuable for creating a variety of compounds such as pyrazolo-imidazoles, thiazoles, spiropyridines, and more, which are crucial in the development of dyes and medicinal compounds due to their unique reactivity and mild reaction conditions (Gomaa & Ali, 2020).
Antibacterial and Antimicrobial Properties
Research on thiazole derivatives has shown significant antibacterial activity against various pathogens, making them essential in the development of new antimicrobial agents. This utility is particularly relevant in designing and synthesizing biologically active molecular probes to study their antibacterial properties against different bacteria and pathogens (Mohanty et al., 2021).
Development of Organic Photovoltaic Materials
Thiazole-based compounds are being explored for their application in organic photovoltaic materials. Their incorporation into π-extended conjugated systems is valuable for creating novel optoelectronic materials, demonstrating the potential of thiazole derivatives in the development of efficient and sustainable energy solutions (Lipunova et al., 2018).
Synthesis of Luminescent Materials
Thiazole compounds are utilized in synthesizing luminescent materials for various applications, including organic light-emitting diodes (OLEDs) and sensors. Their ability to form complexes with metals and other organic compounds enhances their luminescent properties, making them suitable for electronic and optical devices (Lipunova et al., 2018).
Eigenschaften
IUPAC Name |
5-(bromomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrF3NS/c1-7-10(6-13)18-11(17-7)8-2-4-9(5-3-8)12(14,15)16/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJHFQRRDNHDBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383274 | |
| Record name | 5-(bromomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |
CAS RN |
439134-78-8 | |
| Record name | 5-(bromomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


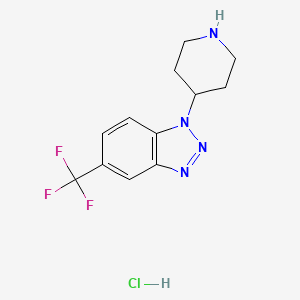
![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride](/img/structure/B1304104.png)


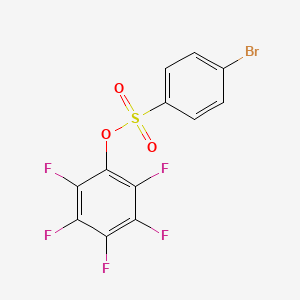
![2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone](/img/structure/B1304117.png)
![2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B1304120.png)
